molecular formula C10H12ClN5O2 B7950571 (S)-2-((2-chloro-9H-purin-6-yl)amino)-3-methylbutanoic acid

(S)-2-((2-chloro-9H-purin-6-yl)amino)-3-methylbutanoic acid

Cat. No.: B7950571
M. Wt: 269.69 g/mol
InChI Key: JPCCXWFATFUDNB-YFKPBYRVSA-N
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Description

(S)-2-((2-chloro-9H-purin-6-yl)amino)-3-methylbutanoic acid is a chiral compound that belongs to the class of purine derivatives. It is characterized by the presence of a purine ring system substituted with a chlorine atom and an amino group, as well as a butanoic acid side chain. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((2-chloro-9H-purin-6-yl)amino)-3-methylbutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropurine and (S)-3-methylbutanoic acid.

    Formation of Intermediate: The 2-chloropurine is reacted with an appropriate amine to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with (S)-3-methylbutanoic acid under suitable reaction conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and automated processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((2-chloro-9H-purin-6-yl)amino)-3-methylbutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The chlorine atom in the purine ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Sodium methoxide, potassium thiolate, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

(S)-2-((2-chloro-9H-purin-6-yl)amino)-3-methylbutanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-((2-chloro-9H-purin-6-yl)amino)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.

    Receptor Binding: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA/RNA Interaction: Binding to nucleic acids and interfering with their function, which can affect gene expression and replication processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((2-chloro-9H-purin-6-yl)amino)-3-methylbutanoic acid: Unique due to its specific substitution pattern and chiral center.

    2-chloroadenosine: Similar purine structure but lacks the butanoic acid side chain.

    2-chloro-6-aminopurine: Similar purine structure but lacks the butanoic acid side chain and chiral center.

    (S)-3-methylbutanoic acid: Similar side chain but lacks the purine ring system.

Uniqueness

This compound is unique due to its combination of a purine ring system with a chlorine atom and an amino group, along with a chiral butanoic acid side chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(2S)-2-[(2-chloro-7H-purin-6-yl)amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O2/c1-4(2)5(9(17)18)14-8-6-7(13-3-12-6)15-10(11)16-8/h3-5H,1-2H3,(H,17,18)(H2,12,13,14,15,16)/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCCXWFATFUDNB-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC1=NC(=NC2=C1NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC1=NC(=NC2=C1NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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